molecular formula C10H11FO3 B1446994 3-(Dimethoxymethyl)-2-fluorobenzaldehyde CAS No. 1820705-34-7

3-(Dimethoxymethyl)-2-fluorobenzaldehyde

Cat. No. B1446994
M. Wt: 198.19 g/mol
InChI Key: ZKMSEROWLTXNOT-UHFFFAOYSA-N
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Description

The compound “3-(Dimethoxymethyl)-2-fluorobenzaldehyde” is a derivative of benzaldehyde, which is an aromatic aldehyde. The “3-(Dimethoxymethyl)” suggests that there is a dimethoxymethyl group attached to the third carbon of the benzene ring, and the “2-fluoro” indicates a fluorine atom attached to the second carbon .


Molecular Structure Analysis

The molecular structure of “3-(Dimethoxymethyl)-2-fluorobenzaldehyde” would likely consist of a benzene ring with a formyl group (aldehyde), a fluorine atom, and a dimethoxymethyl group attached at the 1st, 2nd, and 3rd positions respectively .


Chemical Reactions Analysis

The chemical reactions of “3-(Dimethoxymethyl)-2-fluorobenzaldehyde” would likely be influenced by the functional groups present in the molecule. The aldehyde group is often involved in nucleophilic addition and oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These may include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Synthesis and Antioxidant Activity

  • Synthesis of Thiazolidin-4-one Derivatives : 4-Fluorobenzaldehyde was utilized in synthesizing 2-(4-fluorophenyl)thiazolidin-4-one derivatives, showing promising antioxidant activity. This highlights its role in developing new antioxidant compounds (El Nezhawy et al., 2009).

Molecular Structure Studies

  • Study of Fluorobenzaldehyde's Molecular Structure : Fourier Transform Microwave Spectroscopy was used to investigate the rotamers of 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, which helps in understanding the molecular structure and bonding characteristics of such compounds (Sun, Lozada, & van Wijngaarden, 2018).

Synthesis Methods

  • Convenient Synthesis of Fluorobenzaldehydes : A study on the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride offers insights into efficient and practical methods for preparing fluorobenzaldehydes (Yoshida & Kimura, 1988).

Fluorescence Sensing

  • Fluorescent Sensor for Mercury(II) : p-Dimethylaminobenzaldehyde thiosemicarbazone was developed as a novel fluorescent sensor for mercury ions in aqueous solutions. This application demonstrates the potential of fluorobenzaldehydes in environmental monitoring and safety (Yu et al., 2006).

Organic Frameworks and Sensing

  • Lanthanide Metal-Organic Frameworks : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks showed sensitivity to benzaldehyde-based derivatives, suggesting potential applications in chemical sensing (Shi et al., 2015).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound has medicinal properties, future research might focus on developing new drugs .

properties

IUPAC Name

3-(dimethoxymethyl)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-13-10(14-2)8-5-3-4-7(6-12)9(8)11/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMSEROWLTXNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC(=C1F)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethoxymethyl)-2-fluorobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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